N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide
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Overview
Description
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an ethoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form piperonal.
Synthesis of the oxazolidinone ring: The oxazolidinone ring can be synthesized via a cyclization reaction involving an amino alcohol and a carbonyl compound.
Coupling of the benzo[d][1,3]dioxole and oxazolidinone: This step often involves a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the ethoxyacetamide group: This can be done through an esterification reaction followed by amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethoxyacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Amino alcohols from the reduction of the oxazolidinone ring.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use as a drug candidate for its anticancer and antimicrobial properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the oxazolidinone ring can form hydrogen bonds with biological macromolecules. The ethoxyacetamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound is used for the detection of carcinogenic lead.
Uniqueness
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is unique due to its combination of structural features, which may impart specific biological activities not seen in similar compounds
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-20-8-14(18)16-6-11-7-17(15(19)23-11)10-3-4-12-13(5-10)22-9-21-12/h3-5,11H,2,6-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAVXEJLZOPUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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